![molecular formula C18H27NO6S B2762029 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide CAS No. 2210054-90-1](/img/structure/B2762029.png)
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide
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Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide is a useful research compound. Its molecular formula is C18H27NO6S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Interaction Studies
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide, due to its complex structure, has been a subject of interest in chemical structure and interaction studies. For instance, the investigation into the barrier to rotation about the C(sp2)C(aryl) single bond in non-planar benzoyl compounds, including those related to N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide, highlights the effect of N-substituent size on the rotation barrier in benzamides and provides insights into molecular dynamics and stability M. Holǐk & A. Mannschreck, 1979.
Synthesis and Application in Peptide Modeling
Another area of application involves synthetic methodologies aiming at the creation of novel peptides or peptidomimetics. For example, the "Azirine/Oxazolone Approach" to the synthesis of Aib-Pro endothiopeptides showcases the potential of incorporating similar structures into the backbone of peptides, thereby altering their properties and functionalities A. Budzowski et al., 2008.
Molecular Interactions and Crystallography
The study of molecular interactions, especially C–H···π interactions in benzamide derivatives, demonstrates how the structure of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide might influence intermolecular interactions, contributing to the understanding of crystal packing and molecular recognition mechanisms A. Saeed & J. Simpson, 2012.
Enzymatic Studies and Metabolic Pathways
Enzymatic studies and exploration of metabolic pathways involving similar compounds have been conducted to understand their biochemical behavior and potential therapeutic applications. The formation and metabolism of N-hydroxymethyl compounds provide valuable insights into the metabolic fate of benzamide derivatives in biological systems D. Ross et al., 1983.
Novel Drug Design and Synthesis
Research into novel drug design and synthesis often explores the modification of benzamide structures to develop new therapeutic agents. For example, the design, synthesis, and biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors highlight the therapeutic potential of structurally similar compounds in cancer treatment J. Jiao et al., 2009.
properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-22-14-5-4-13(15(23-2)16(14)24-3)17(21)19-12-18(25-9-8-20)6-10-26-11-7-18/h4-5,20H,6-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKFBNMAIWDTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2(CCSCC2)OCCO)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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